molecular formula C15H19NO4 B13469859 1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid

1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B13469859
M. Wt: 277.31 g/mol
InChI Key: YRGRIKPKBFLTSJ-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, BOC deprotection yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. Deprotection occurs under acidic conditions, where the BOC group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is unique due to its specific structure, which includes an indole ring and a carboxylic acid group. This structure provides distinct reactivity and stability, making it particularly useful in specific synthetic applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-9-6-5-7-10-11(13(17)18)8-16(12(9)10)14(19)20-15(2,3)4/h5-7,11H,8H2,1-4H3,(H,17,18)

InChI Key

YRGRIKPKBFLTSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CN2C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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